2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane
Overview
Description
2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane is a chemical compound with the molecular formula C15H26N2O2 and a molecular weight of 266.38 g/mol . It is known for its applications in various fields, including chemistry and industry, due to its unique structural properties.
Preparation Methods
The synthesis of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane typically involves the reaction of isopropylamine with a suitable oxazoline precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions . The product is then purified to achieve a high level of purity, often exceeding 98% .
Chemical Reactions Analysis
2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazoline compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane involves its interaction with molecular targets through its oxazoline rings. These rings can coordinate with metal ions, forming stable complexes that facilitate various chemical reactions. The pathways involved depend on the specific application and the nature of the metal ions or other reactants .
Comparison with Similar Compounds
2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane is unique due to its specific structural arrangement and the presence of two oxazoline rings. Similar compounds include:
2,2-Bis[(4R)-4-phenyl-2-oxazolin-2-yl]propane: This compound has phenyl groups instead of isopropyl groups, leading to different chemical properties and applications.
2,2-Bis[(4R)-4-methyl-2-oxazolin-2-yl]propane:
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUPCITFHSROM-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C(C)(C)C2=N[C@@H](CO2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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